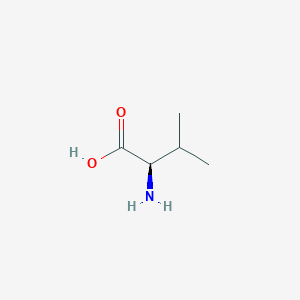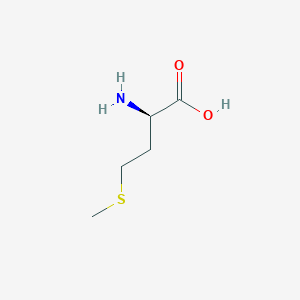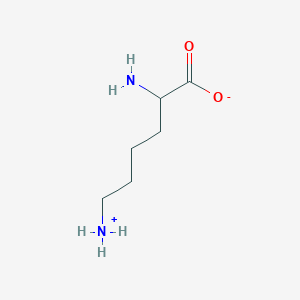
D-glutamine
Vue d'ensemble
Description
La D-glutamine est un acide aminé non essentiel qui joue un rôle crucial dans divers processus métaboliques. Elle est synthétisée à partir de l'acide glutamique et de l'ammoniac et sert de principal transporteur d'azote dans l'organisme. La this compound est une importante source d'énergie pour de nombreuses cellules et est impliquée dans de nombreuses voies biochimiques .
Applications De Recherche Scientifique
D-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Plays a role in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in conditions such as trauma, sepsis, and inflammatory bowel diseases.
Industry: Utilized in the production of pharmaceuticals, food additives, and cosmetics.
Mécanisme D'action
- Interestingly, free glutamic acid (which is converted into D-glutamine ) cannot cross the blood-brain barrier in appreciable quantities. Instead, it is transformed into L-glutamine, which the brain uses for fuel and protein synthesis .
- This compound regulates the expression of several genes related to cell metabolism, signal transduction proteins, cell defense, and repair regulators. It also activates intracellular signaling pathways .
Target of Action
Mode of Action
Biochemical Pathways
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La D-glutamine peut être synthétisée par amidation de l'acide glutamique. Cette réaction implique généralement l'utilisation d'ammoniac ou de sels d'ammonium dans des conditions contrôlées. La réaction peut être catalysée par des enzymes telles que la glutamine synthétase, qui facilite la conversion de l'acide glutamique en this compound .
Méthodes de Production Industrielle : La production industrielle de this compound implique souvent des processus de fermentation utilisant des micro-organismes génétiquement modifiés. Ces micro-organismes sont conçus pour surproduire la this compound en optimisant les voies métaboliques impliquées dans sa synthèse. Le processus de fermentation est suivi d'étapes de purification pour isoler la this compound du bouillon de fermentation .
Analyse Des Réactions Chimiques
Types de Réactions : La D-glutamine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former de l'acide glutamique.
Réduction : Les réactions de réduction peuvent convertir la this compound en d'autres acides aminés.
Substitution : La this compound peut participer à des réactions de substitution où son groupe amide est remplacé par d'autres groupes fonctionnels.
Réactifs et Conditions Communes :
Agents Oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents Réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.
Réactifs de Substitution : Agents halogénants, agents acylants.
Principaux Produits Formés :
Oxydation : Acide glutamique.
Réduction : Divers acides aminés.
Substitution : Dérivés de la this compound avec différents groupes fonctionnels.
4. Applications de la Recherche Scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisée comme élément constitutif dans la synthèse de peptides et de protéines.
Biologie : Joue un rôle dans le métabolisme cellulaire et la production d'énergie.
Médecine : Elle est étudiée pour ses effets thérapeutiques potentiels dans des affections telles que les traumatismes, la septicémie et les maladies inflammatoires de l'intestin.
Industrie : Utilisée dans la production de produits pharmaceutiques, d'additifs alimentaires et de cosmétiques.
5. Mécanisme d'Action
La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies métaboliques :
Transporteur d'Azote : Agit comme un transporteur d'azote, facilitant la synthèse de nucléotides, d'acides aminés et d'autres composés azotés.
Source d'Énergie : Fournit de l'énergie aux cellules, en particulier celles du système immunitaire et de l'intestin.
Voies Métaboliques : Impliquée dans le cycle de Krebs, où elle est convertie en α-cétoglutarate, un intermédiaire clé dans la production d'énergie
Composés Similaires :
L-glutamine : L'isomère L de la glutamine, qui est plus couramment trouvé dans la nature et a des fonctions métaboliques similaires.
Acide Glutamique : Le précurseur de la this compound et de la L-glutamine, impliqué dans la neurotransmission et la synthèse des protéines.
Asparagine : Un autre acide aminé avec un groupe amide similaire, impliqué dans la synthèse et le métabolisme des protéines
Unicité de la this compound : La this compound est unique dans son rôle spécifique de transporteur d'azote et dans sa participation à diverses voies métaboliques. Contrairement à la L-glutamine, qui est plus répandue dans les systèmes biologiques, la this compound a des applications spécialisées dans la recherche et l'industrie en raison de ses propriétés chimiques distinctes .
Comparaison Avec Des Composés Similaires
L-glutamine: The L-isomer of glutamine, which is more commonly found in nature and has similar metabolic functions.
Glutamic Acid: The precursor to both D-glutamine and L-glutamine, involved in neurotransmission and protein synthesis.
Asparagine: Another amino acid with a similar amide group, involved in protein synthesis and metabolism
Uniqueness of this compound: this compound is unique in its specific role as a nitrogen carrier and its involvement in various metabolic pathways. Unlike L-glutamine, which is more prevalent in biological systems, this compound has specialized applications in research and industry due to its distinct chemical properties .
Propriétés
IUPAC Name |
(2R)-2,5-diamino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046345 | |
| Record name | D-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Glutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003423 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5959-95-5 | |
| Record name | D-Glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutamine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glutamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02174 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-amino-4-carbamoylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-GLUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63HB36CA2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Glutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003423 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















